molecular formula C8H12N2O2 B1296766 Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate CAS No. 500890-03-9

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate

Cat. No. B1296766
CAS RN: 500890-03-9
M. Wt: 168.19 g/mol
InChI Key: YPOXNCMNUICELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate is a chemical compound with the molecular formula C8H12N2O2 . It’s a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The specific molecular structure of this compound is not explicitly mentioned in the available literature.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.3 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is complex, with a complexity value of 362 .

Scientific Research Applications

Synthetic Routes and Derivatives

  • Formation of 5-Aminoimidazole Derivatives : Research demonstrates the dimerization of ethyl α-amino-α-cyanoacetate yielding derivatives that are precursors to various imidazole compounds, indicating a method that could potentially be applied or adapted for synthesizing related structures to Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate (Robinson & Shaw, 1972).

  • Novel Synthetic Routes : A study presented a novel synthetic route to 1,2‐dimethyl‐5‐phenyl‐1H‐imidazo[4,5‐b]pyridin-7‐ol, starting from a related imidazole carboxylic acid ethyl ester, highlighting complex synthetic pathways that may be relevant for creating derivatives of this compound for various applications (Lis, Traina, & Huffman, 1990).

  • Hydrogen-Bonded Supramolecular Structures : Research on ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates explores their ability to form complex hydrogen-bonded supramolecular structures, which might suggest similar capabilities in this compound, potentially useful in materials science or pharmaceutical formulation (Costa et al., 2007).

Applications in Drug Synthesis and Biological Studies

  • Anticancer Activity : A study focused on the synthesis and evaluation of a novel ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate showed promising anticancer activity, hinting at the potential biomedical applications of this compound derivatives in drug development (Kumar et al., 2020).

  • Antimicrobial Studies : Synthesis and biological evaluation of novel imidazole derivatives, including antimicrobial studies, indicate that compounds structurally similar to this compound could have applications in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Mechanism of Action

Mode of Action

Imidazole derivatives are known to interact with various targets, leading to changes in cellular processes . The specific interactions of this compound with its targets, and the resulting changes, are areas for future research.

Biochemical Pathways

Imidazole derivatives are key components in a variety of biochemical pathways, including those involved in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The specific pathways affected by this compound, and their downstream effects, are areas for future research.

properties

IUPAC Name

ethyl 2,5-dimethyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-6(3)10-7/h4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOXNCMNUICELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70312445
Record name Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

500890-03-9
Record name Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.